azanide;iron(6+);pentacyanide

Colorimetric detection Thiourea analysis Pentacyanoferrate reagents

Ammonium disodium pentacyanoammineferrate(II), systematically referred to as azanide;iron(6+);pentacyanide (CAS 36682-41-4), is a mixed ammonium‑sodium salt of the pentacyanoammineferrate(II) coordination complex. The compound exhibits the formula Na₂NH₄[Fe(CN)₅NH₃] and a molecular weight of 266.98 g/mol.

Molecular Formula C5H2FeN6
Molecular Weight 201.96 g/mol
Cat. No. B12405216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazanide;iron(6+);pentacyanide
Molecular FormulaC5H2FeN6
Molecular Weight201.96 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH2-].[Fe+6]
InChIInChI=1S/5CN.Fe.H2N/c5*1-2;;/h;;;;;;1H2/q5*-1;+6;-1
InChIKeyBJAAWYWJSUPLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Disodium Pentacyanoammineferrate(II) (CAS 36682-41-4): A High-Utility Pentacyanoferrate Complex for Analytical and Biosensing Applications


Ammonium disodium pentacyanoammineferrate(II), systematically referred to as azanide;iron(6+);pentacyanide (CAS 36682-41-4), is a mixed ammonium‑sodium salt of the pentacyanoammineferrate(II) coordination complex. The compound exhibits the formula Na₂NH₄[Fe(CN)₅NH₃] and a molecular weight of 266.98 g/mol . It belongs to the broader class of substituted pentacyanoferrates(II) that have been extensively used as colorimetric reagents owing to their ability to form intensely colored charge‑transfer complexes with thioureas, aromatic amines, and other nucleophiles . Its procurement is driven by applications in occupational hygiene monitoring, pharmaceutical quality control, and non‑enzymatic electrochemical biosensing.

Why Ammonium Disodium Pentacyanoammineferrate(II) Cannot Be Replaced by Generic Pentacyanoferrates or Alternative Thiourea Reagents


The pentacyanoammineferrate(II) complex is not functionally interchangeable with other pentacyanoferrates such as sodium nitroprusside (Na₂[Fe(CN)₅NO]) or hexacyanoferrate(II) (K₄[Fe(CN)₆]). Although nitroprusside can detect thiourea, its reactivity differs: it produces color via a photochemical ligand‑exchange pathway that requires alkaline hydrolysis, whereas the pre‑formed ammine complex provides immediate, stoichiometric complexation at 590 nm . Additionally, K₄[Fe(CN)₆] has been definitively shown to generate false positives with thiourea only after photolytic degradation to the aquo‑pentacyanoferrate species, making it unreliable for quantitative work . These mechanistic distinctions render simple substitution scientifically invalid when assay reproducibility, regulatory compliance (e.g., NIOSH methods), or cross‑laboratory comparability are required.

Head‑to‑Head Performance Comparison: Ammonium Disodium Pentacyanoammineferrate(II) vs. Closest Analogues


Thiourea Detection Sensitivity: Pentacyanoammineferrate(II) vs. Sodium Nitroprusside

In a direct comparative study using identical experimental conditions (0.5% reagent solutions, alkaline hydroxylamine medium), the pentacyanoammineferrate(II) complex enabled detection of up to 50 μg of thiourea, while sodium nitroprusside (Na₂[Fe(CN)₅NO]) detected only 40 μg . Although both reagents produced the same purplish-red color with thiourea, the pre‑formed ammine complex exhibited a 25% higher upper detection limit under the reported conditions.

Colorimetric detection Thiourea analysis Pentacyanoferrate reagents

Analytical Method Validation for Ethylene Thiourea (ETU) Air Monitoring: NIOSH Method 5011 vs. Older P&CAM Methods

The NIOSH Manual of Analytical Methods (NMAM) Method 5011, which employs pentacyanoamineferrate reagent (the active species of ammonium disodium pentacyanoammineferrate(II)), achieves an estimated limit of detection (LOD) of 0.75 μg per sample for ethylene thiourea (ETU), a precision (Sr) of 0.03, and a working range of 10 to 150 μg per sample . This method replaced the earlier P&CAM 281 and 282 methods and is officially validated for occupational exposure assessment. The method utilizes the specific complexation of the thione (C=S) group with the pentacyanoamineferrate reagent at 590 nm, offering a distinct selectivity advantage over non‑thione‑specific HPLC or GC methods that require prior derivatization .

Occupational hygiene Air monitoring NIOSH analytical methods

Uric Acid Biosensing: Pentacyanoammineferrate‑Based Non‑Enzymatic Platform vs. Enzyme‑Based Uricase Sensors (Thermal/Chemical Stability)

A pentacyanoammineferrate‑based non‑enzymatic electrochemical biosensor yielded a wide linear range of 0.1–10.0 mM for uric acid, a limit of detection of 0.05 mM (50 μM), and maintained quantitative performance in the presence of physiologically relevant interfering species (0.1 mM ascorbic acid, 0.1 mM dopamine, 5.5 mM glucose, 50 mM urea, 100 mM KCl, 269 mM NaCl) . In contrast, enzyme‑based uricase biosensors suffer from thermal and chemical instability and enzyme degradation over time, requiring refrigerated storage and exhibiting declining signals upon long‑term use .

Electrochemical biosensing Uric acid detection Non-enzymatic sensors

Spectrophotometric Recovery of Chloramphenicol in Complex Drug Mixtures Using Pentacyanoamineferrate Reagent

A validated method using trisodium pentacyanoaminoferrate (the active species of the ammonium disodium salt after dissolution) for the spectrophotometric determination of chloramphenicol and its esters in complex drug mixtures reported average recoveries of 99.78 ± 0.63% for chloramphenicol, 99.90 ± 0.66% for chloramphenicol sodium succinate, and 101.06 ± 0.70% for chloramphenicol palmitate, with Beer's law obeyed in the range of 4–32 μg/mL . The method does not require prior separation of chloramphenicol from co‑formulated drugs such as benzocaine, lignocaine, sulfadiazine, or tetracycline, providing a straightforward quality-control alternative to HPLC methods that typically require extensive sample preparation.

Pharmaceutical analysis Chloramphenicol determination Quality control

Priority Application Scenarios for Ammonium Disodium Pentacyanoammineferrate(II) Driven by Verified Quantitative Differentiation


Regulatory Occupational Thiourea and ETU Air Monitoring

Industrial hygiene laboratories performing NIOSH Method 5011 or 3505 benefit directly from the ammonium disodium salt as the reagent source, ensuring the validated LOD of 0.75 μg/sample (ETU) and precision (Sr = 0.03) required for compliance with OSHA and NIOSH exposure assessment guidelines . The method is accepted for both ethylene thiourea and tetramethyl thiourea sampling.

Quality Control Testing of Chloramphenicol Multi‑Drug Formulations

Pharmaceutical QC units can deploy the pentacyanoamineferrate reagent for rapid spectrophotometric quantification of chloramphenicol and its esters at 4–32 μg/mL with recovery exceeding 99.7%, without prior chromatographic separation from benzocaine, sulfadiazine, or tetracycline . This offers a significant throughput and cost advantage over HPLC for routine batch release testing.

Development of Non‑Enzymatic Electrochemical Uric Acid Sensors

Researchers developing reusable uric acid biosensors for point‑of‑care diagnostics can exploit the pentacyanoammineferrate mediator's wide linear range (0.1–10.0 mM) and resistance to interference from ascorbic acid, dopamine, and glucose, eliminating the cold‑chain and enzyme‑deactivation limitations of uricase‑based sensors .

Teaching and Research in Coordination Chemistry

The compound serves as a well‑characterized, bench‑stable precursor for generating the reactive [Fe(CN)₅(H₂O)]³⁻ species upon dissolution, enabling studies of ligand substitution kinetics, metallochromic behavior, and hydrogen‑bonding interactions in pentacyanoferrate systems .

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